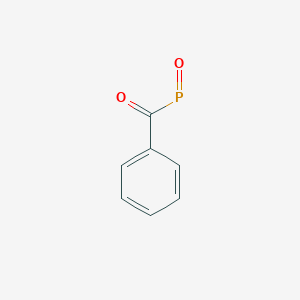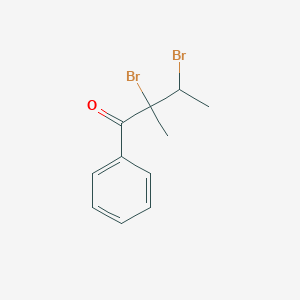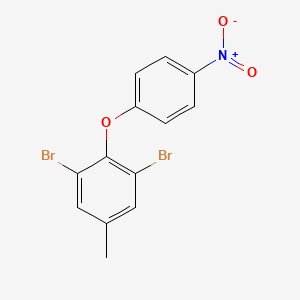![molecular formula C22H41NOSn B14293794 N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine CAS No. 128557-51-7](/img/structure/B14293794.png)
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is a chemical compound that belongs to the class of amines It is characterized by the presence of a dimethylamino group attached to an ethan-1-amine backbone, with a phenoxy group substituted with a tributylstannyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine typically involves the following steps:
Formation of the Phenoxy Intermediate: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate halide under basic conditions.
Stannylation: The phenoxy intermediate is then subjected to stannylation using tributyltin chloride in the presence of a catalyst such as palladium. This step introduces the tributylstannyl group onto the phenoxy ring.
Amination: Finally, the dimethylamino group is introduced through a nucleophilic substitution reaction, where a dimethylamine reacts with the stannylated phenoxy intermediate under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Halides, electrophiles; reactions often require catalysts such as palladium or copper.
Major Products Formed
Oxidation: Oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Compounds with substituted functional groups replacing the tributylstannyl moiety.
Aplicaciones Científicas De Investigación
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The tributylstannyl group may facilitate binding to specific sites, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N,N-Dimethyl-2-[2-(trimethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triethylstannyl)phenoxy]ethan-1-amine
- N,N-Dimethyl-2-[2-(triphenylstannyl)phenoxy]ethan-1-amine
Uniqueness
N,N-Dimethyl-2-[2-(tributylstannyl)phenoxy]ethan-1-amine is unique due to the presence of the tributylstannyl group, which imparts distinct chemical and physical properties. This compound’s specific structure allows for unique interactions in chemical reactions and biological systems, making it valuable for various applications.
Propiedades
Número CAS |
128557-51-7 |
|---|---|
Fórmula molecular |
C22H41NOSn |
Peso molecular |
454.3 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(2-tributylstannylphenoxy)ethanamine |
InChI |
InChI=1S/C10H14NO.3C4H9.Sn/c1-11(2)8-9-12-10-6-4-3-5-7-10;3*1-3-4-2;/h3-6H,8-9H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
JFRRCYQXCSMPTE-UHFFFAOYSA-N |
SMILES canónico |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC=C1OCCN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,11-Dihydro-5H-pyrido[2,3-a]carbazole](/img/structure/B14293717.png)

![5,5-Dimethyl-4,5,6,7,8,9-hexahydrothieno[3,2-c]azocin-5-ium](/img/structure/B14293733.png)

![5-Phenyl-2H,5H-[1]benzopyrano[3,4-e][1,3]oxazine-2,4(3H)-dione](/img/structure/B14293753.png)


![Acetic acid;[2,3-bis(hydroxymethyl)phenyl] acetate](/img/structure/B14293762.png)


![N-[4-(5-Sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]butanamide](/img/structure/B14293809.png)



